REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][N:8]=2)=[CH:4][C:3]=1[O:18][C:19]([F:22])([F:21])[F:20]>C1COCC1.[Pd]>[CH3:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[N:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=2)=[CH:4][C:3]=1[O:18][C:19]([F:21])([F:20])[F:22]
|
Name
|
2-[4-methyl-3-(trifluoromethoxy)phenoxy]-5-nitropyridine
|
Quantity
|
594 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=C1)OC(F)(F)F
|
Name
|
Intermediate 30
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (10 mL)
|
Type
|
WASH
|
Details
|
washed with an aqueous 13% solution of NaCl (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer, dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(OC2=CC=C(C=N2)N)C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 475 mg | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |